

Methocinnamox discovery and synthesis

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An In-depth Technical Guide to the Discovery and Synthesis of **Methocinnamox** (MCAM)

Introduction

Methocinnamox (MCAM) is a novel, potent, and long-acting μ -opioid receptor (MOR) antagonist that has garnered significant interest for its potential as a therapeutic agent for opioid use disorder (OUD) and opioid overdose.^{[1][2][3]} Its unique pharmacological profile, characterized by pseudo-irreversible and insurmountable antagonism at the MOR, distinguishes it from currently available treatments like naloxone and naltrexone.^{[1][4]} This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacology, and key experimental protocols related to MCAM, intended for researchers, scientists, and drug development professionals.

Discovery and History

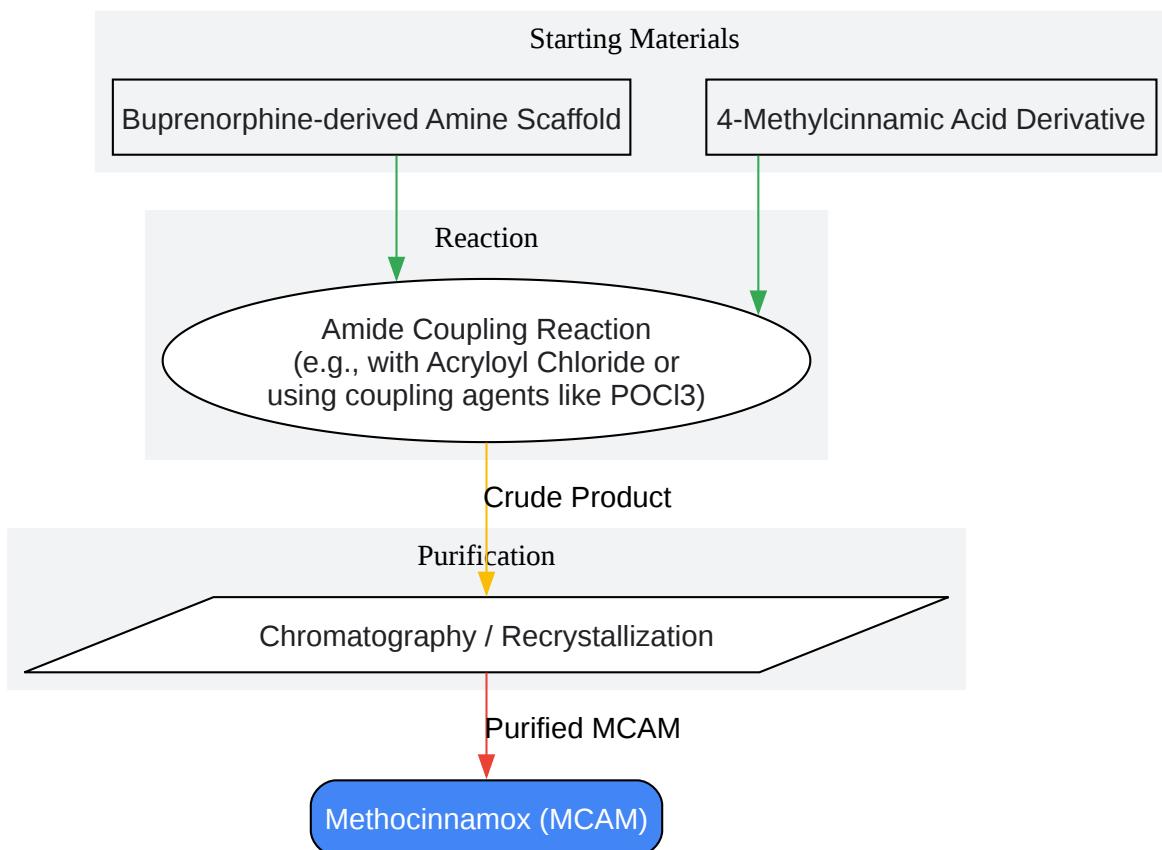
Methocinnamox was first described in the scientific literature in 2000.^{[4][5]} It emerged from a research program aimed at discovering molecules with properties similar to buprenorphine, which led to the synthesis of several related compounds.^{[1][4]} Initially, its potential was primarily seen in the context of opioid receptor research; however, its unique long-lasting antagonist effects have since positioned it as a promising candidate for clinical development.^[6] As of late 2024, MCAM is undergoing further development with the aim of submitting an Investigational New Drug (IND) application and initiating Phase 1 clinical trials.^[7]

Chemical Properties

- IUPAC Name: (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide[4]
- Molecular Formula: C₃₀H₃₂N₂O₄[4]
- Molar Mass: 484.596 g·mol⁻¹[4]
- Other Names: MCAM, M-CAM[4]

Synthesis Overview

The synthesis of MCAM hydrochloride has been established and scaled up for further development.[7][8] While specific proprietary details of the large-scale synthesis may vary, the fundamental chemical structure suggests a multi-step process involving the modification of a buprenorphine-related scaffold. A key step in the synthesis of related compounds involves the formation of an acrylamide linkage. This is often achieved by reacting an amine with an acryloyl chloride or a substituted cinnamic acid. For instance, the synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide derivatives involves the reaction of 2-aminopyridine with substituted cinnamic acid in the presence of a coupling agent like phosphorus oxychloride (POCl₃) and a base such as triethylamine. A similar strategy can be envisioned for the final step in MCAM synthesis.



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A potential high-level synthesis workflow for **Methocinnamox (MCAM)**.

Pharmacology and Mechanism of Action

MCAM exhibits a complex and unique pharmacological profile at opioid receptors. It acts as a pseudo-irreversible, non-competitive antagonist at the μ -opioid receptor (MOR) and as a competitive, reversible antagonist at the κ -opioid (KOR) and δ -opioid (DOR) receptors.^[4]

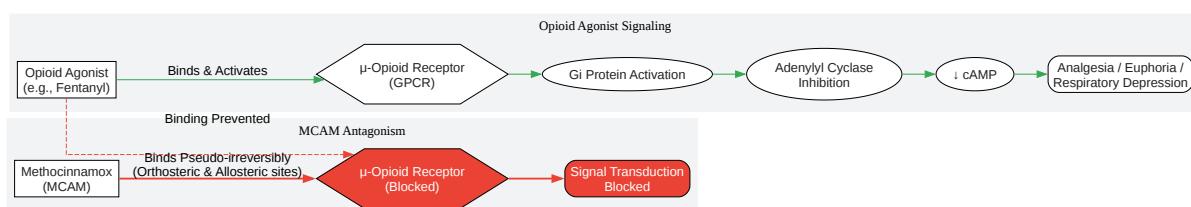
The antagonism at the MOR is considered "pseudo-irreversible" because MCAM does not form a covalent bond with the receptor, yet it dissociates extremely slowly, if at all.^{[4][9]} This results in a long-lasting and insurmountable blockade of MOR activation by agonists like morphine, fentanyl, and heroin.^{[1][4]} The effects of a single dose of MCAM can last for weeks to over two

months in animal models.^[1] This prolonged action is attributed to its pharmacodynamic properties (i.e., its persistent binding to the MOR) rather than a long pharmacokinetic half-life. ^{[9][10]}

Recent studies suggest a dual mechanism at the MOR:

- Orthosteric Binding: MCAM binds to the primary (orthosteric) site of the MOR, directly blocking opioid agonists from binding in a pseudo-irreversible manner.^{[4][11]}
- Allosteric Modulation: MCAM also appears to bind to a secondary (allosteric) site on the MOR with lower affinity. This allosteric interaction can modulate the affinity and/or intrinsic activity of opioid agonists.^{[4][12]}

This dual-action mechanism contributes to its potent and insurmountable antagonism.



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Signaling pathway of μ-opioid receptor (MOR) and blockade by MCAM.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for **Methocinnamox**.

Table 1: Opioid Receptor Binding Affinities of **Methocinnamox** (MCAM)

Receptor Subtype	Binding Affinity (nM)	Selectivity Ratio (vs. μ)	Reference
μ (mu)	0.6	-	[1] [4]
δ (delta)	2.2	3.7-fold	[1] [4]

| κ (kappa) | 4.9 | 8.2-fold | [\[1\]](#)[\[4\]](#) |

Table 2: Pharmacokinetic Parameters of **Methocinnamox** (MCAM) in Rhesus Monkeys (s.c. administration)

Parameter	Value	Reference
Time to Peak Concentration (Tmax)	15 - 45 minutes	[9] [10]

| Elimination Half-life ($t_{1/2}$) | ~70 minutes (range: 13.7 - 199.8 min) | [\[4\]](#)[\[9\]](#)[\[10\]](#) |

Table 3: In Vitro Functional Antagonism of **Methocinnamox** (MCAM) in HEK Cells

Agonist	MCAM Pre-treatment	Effect on Agonist Potency (pEC_{50})	Effect on Maximal Response (E_{max})	Reference
DAMGO	2 hours (with washout)	↓ (from 7.99 to 6.56)	↓ (from 35% to 17% inhibition)	[13]

| Fentanyl | 2 hours | ↑ (~10-fold) | ↓ (to 17% of forskolin stimulation) | [\[13\]](#) |

Experimental Protocols

The pharmacological characterization of MCAM has involved a range of in vitro and in vivo experimental procedures.

In Vitro Radioligand Binding Assays

- Objective: To determine the binding affinity of MCAM for μ , δ , and κ opioid receptors.
- Methodology:
 - Preparation: Homogenates of mouse cortical tissue or membranes from cells expressing specific human opioid receptors are prepared.[1]
 - Incubation: The membranes are incubated with a specific radioligand (e.g., [3 H]DAMGO for MOR, [3 H]DPDPE for DOR, [3 H]U69,593 for KOR) and varying concentrations of MCAM.
 - Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
 - Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
 - Analysis: Data are analyzed using non-linear regression to determine the inhibition constant (Ki) of MCAM for each receptor subtype.

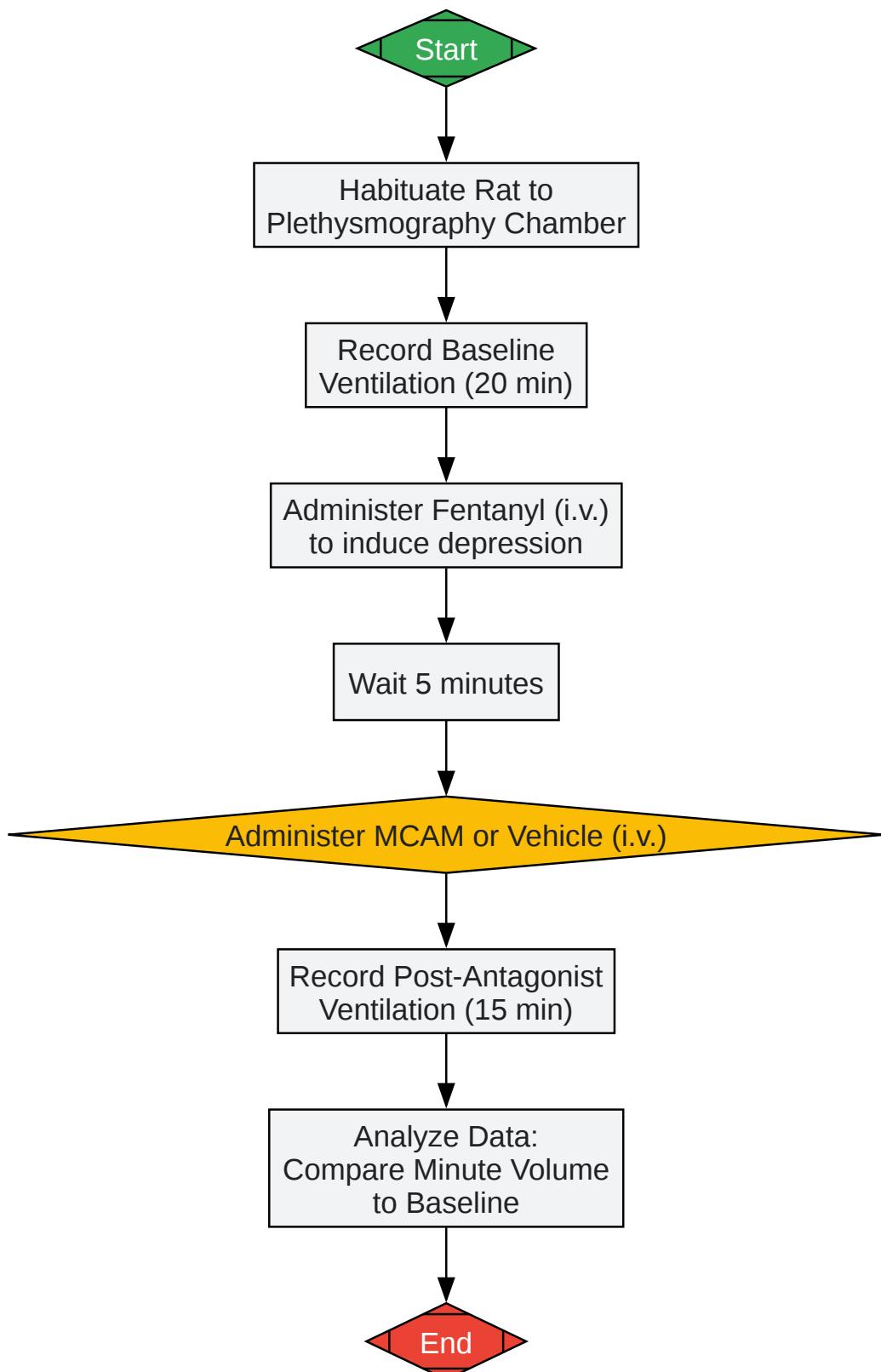
cAMP Production Inhibition Assay

- Objective: To assess the functional antagonism of MCAM at the MOR.
- Methodology:
 - Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the human MOR are cultured.[12]
 - Pre-treatment: Cells are pre-treated with MCAM or vehicle for a specified duration (e.g., 15 minutes to 2 hours).[13] In some experiments, a washout step is performed to test for reversibility.[13]
 - Stimulation: Cells are stimulated with forskolin (to induce cAMP production) in the presence of varying concentrations of a MOR agonist (e.g., DAMGO, fentanyl).[13]
 - Measurement: The intracellular concentration of cyclic AMP (cAMP) is measured using commercially available kits (e.g., ELISA-based).

- Analysis: Concentration-response curves for the agonist are generated, and parameters such as EC₅₀ and E_{max} are calculated to quantify the antagonistic effect of MCAM.[13]

In Vivo Ventilatory Depression Studies

- Objective: To determine if MCAM can prevent or reverse opioid-induced respiratory depression.
- Methodology:
 - Animal Model: Studies are conducted in rats or nonhuman primates.[1][14]
 - Measurement: Ventilation parameters (e.g., respiratory rate, tidal volume, minute volume) are measured using whole-body plethysmography.[1]
 - Reversal Protocol: Animals are administered a potent opioid like fentanyl to induce ventilatory depression. Once depression is established, MCAM or naloxone is administered intravenously, and ventilation is monitored.[14]
 - Prevention Protocol: Animals are pre-treated with MCAM (subcutaneously or intravenously). At various time points after pre-treatment (e.g., 1 day, 3 days), they are challenged with fentanyl, and the degree of ventilatory depression is measured and compared to control animals.[1][14]



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Experimental workflow for a ventilatory depression reversal study.

Drug Self-Administration Studies

- Objective: To evaluate MCAM's ability to block the reinforcing effects of opioids.
- Methodology:
 - Surgical Preparation: Rhesus monkeys are surgically fitted with intravenous catheters.[9]
 - Training: Monkeys are trained to self-administer an opioid (e.g., heroin, fentanyl) by pressing a lever to receive an intravenous infusion of the drug.[1][9]
 - Testing: Once responding is stable, MCAM or naltrexone is administered (e.g., subcutaneously) prior to the self-administration session.[9][10]
 - Data Collection: The number of infusions self-administered is recorded. To test for selectivity, the effect of MCAM on the self-administration of a non-opioid drug, like cocaine, is also assessed.[1][9]
 - Duration of Action: The number of self-administered infusions is monitored in subsequent daily sessions to determine how long the antagonist effect of a single MCAM dose persists.[1]

Conclusion

Methocinnamox represents a significant advancement in the field of opioid receptor pharmacology. Its discovery as a pseudo-irreversible, insurmountable MOR antagonist with an exceptionally long duration of action provides a novel mechanism for the treatment of opioid use disorder and overdose.[1][3] The comprehensive preclinical data gathered through rigorous *in vitro* and *in vivo* studies have established a solid foundation for its therapeutic potential.[2] As MCAM progresses towards clinical trials, it holds the promise of becoming a life-saving medication that could address many of the limitations of current opioid antagonists.[1][7]

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